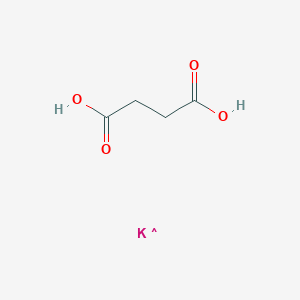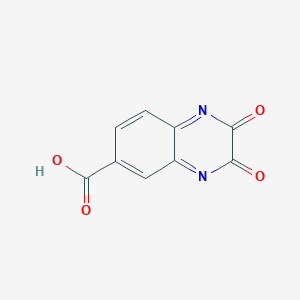
trans-4-Methoxy-1-methyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Methoxy-1-methyl-3-pyrrolidinamine: is a chemical compound with the empirical formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is often used in early discovery research and is available in its dihydrochloride form .
Métodos De Preparación
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents might include hydrogen gas or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Methoxy-1-methyl-3-pyrrolidinamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it may be used to study the effects of pyrrolidinamine derivatives on biological systems .
Industry: In industry, it is primarily used for research and development purposes .
Mecanismo De Acción
Comparación Con Compuestos Similares
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-3-pyrrolidinol hydrochloride
Uniqueness: trans-4-Methoxy-1-methyl-3-pyrrolidinamine is unique due to its specific molecular structure, which includes a methoxy group and a methyl group attached to a pyrrolidine ring. This structure may confer unique chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C6H16Cl2N2O |
|---|---|
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
Clave InChI |
JLVDRWLILONZCF-BNTLRKBRSA-N |
SMILES isomérico |
CN1C[C@H]([C@@H](C1)OC)N.Cl.Cl |
SMILES canónico |
CN1CC(C(C1)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
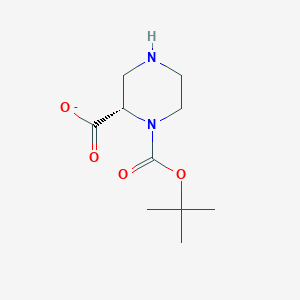

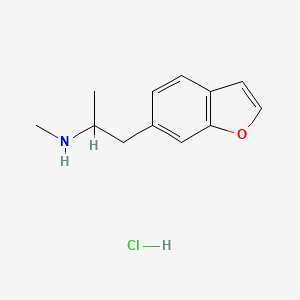
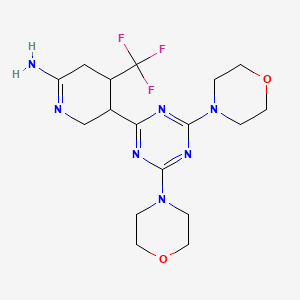
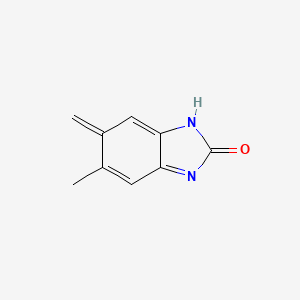
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
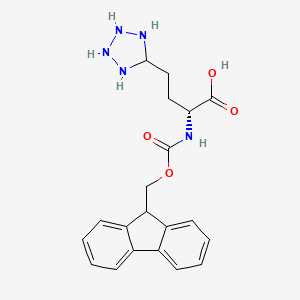
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
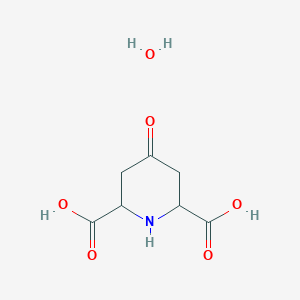
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
